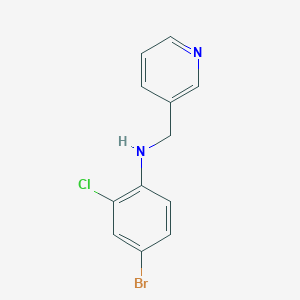

4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHUVARWYLSHFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101320280 | |

| Record name | 4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666426 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

195372-58-8 | |

| Record name | 4-bromo-2-chloro-N-(pyridin-3-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101320280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Analysis of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and characterization of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline. This molecule represents a versatile scaffold of significant interest to researchers in medicinal chemistry and drug development. It combines a halogenated aniline moiety, a common feature in kinase inhibitors and other targeted therapeutics, with a pyridinylmethyl group, which can enhance solubility and provide a key hydrogen bond acceptor. This document details a robust and efficient synthetic protocol via reductive amination, offers an in-depth prediction of its spectral characteristics for structural elucidation, and discusses its potential applications as a core intermediate for library synthesis in drug discovery programs. The methodologies and analyses presented herein are designed to provide researchers and scientists with the foundational knowledge required to synthesize, purify, and validate this compound for further investigation.

Introduction to the Molecular Scaffold

The rational design of small-molecule therapeutics often relies on the strategic combination of privileged structural motifs. The target molecule, 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline, is an exemplar of such design, comprising two key pharmacophores:

-

The 4-Bromo-2-chloroaniline Core: This di-halogenated system offers several advantages in drug design. The chlorine atom at the ortho-position and the bromine atom at the para-position sterically and electronically influence the aniline nitrogen, modulating its pKa and nucleophilicity. Halogen atoms are known to enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity, thereby affecting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3] The bromine atom, in particular, serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries.[4]

-

The N-(3-pyridinylmethyl) Moiety: The pyridine ring is a ubiquitous feature in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its capacity to improve the aqueous solubility of a parent molecule. The nitrogen atom in the pyridine ring can engage in critical interactions with biological targets, such as the hinge region of protein kinases. The methylene linker provides conformational flexibility, allowing the pyridinyl group to orient itself optimally within a binding pocket.

This guide provides a detailed protocol for the synthesis of this scaffold and a thorough analysis of the expected analytical data required for its unambiguous structural confirmation.

Retrosynthetic Analysis and Synthesis Strategy

A robust synthesis of the target compound requires the formation of a C-N bond between the aniline nitrogen and the benzylic-like carbon of the pyridinylmethyl group. While direct alkylation is a possibility, it often suffers from issues of over-alkylation and requires harsher conditions. A superior and more controlled approach is reductive amination .[5][6]

This strategy involves the condensation of the primary amine (4-bromo-2-chloroaniline) with an aldehyde (3-pyridinecarboxaldehyde) to form an intermediate imine, which is then reduced in situ by a mild and selective reducing agent to yield the desired secondary amine.[7] This method is renowned for its high yields, excellent functional group tolerance, and mild reaction conditions, making it a cornerstone of modern amine synthesis.[5][8]

The retrosynthetic analysis is depicted below:

Sources

- 1. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Properties of N-(3-pyridinylmethyl)aniline derivatives in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of N-(3-pyridinylmethyl)aniline Derivatives

Executive Summary

The N-(3-pyridinylmethyl)aniline scaffold represents a "privileged" structural motif in modern medicinal chemistry, characterized by its synthetic tractability and its ability to form critical hydrogen bonds and other non-covalent interactions with a wide array of biological targets. This guide provides a comprehensive overview of this versatile scaffold, detailing its synthesis, structure-activity relationships (SAR), and diverse therapeutic applications. While prominently featured in the development of protein kinase inhibitors for oncology, its utility extends to anti-infective and anti-inflammatory agents.[1][2] We will explore the causal biochemistry behind its mechanism of action against key targets like VEGFR-2 and mycobacterial ATP synthase, present detailed experimental protocols for its evaluation, and discuss advanced medicinal chemistry strategies, such as bioisosteric replacement, used to optimize its pharmacokinetic profile for clinical translation.[3] This document is intended for researchers and drug development professionals seeking to leverage the unique properties of N-(3-pyridinylmethyl)aniline derivatives in their therapeutic programs.

Chapter 1: The N-(3-pyridinylmethyl)aniline Scaffold: A Privileged Motif in Drug Discovery

Introduction to the Core Structure

The N-(3-pyridinylmethyl)aniline core consists of a central amine linker connecting a pyridine ring (specifically, a 3-pyridinylmethyl group) and an aniline ring. This arrangement is not merely a linker but a pharmacologically significant entity. The pyridine nitrogen serves as a hydrogen bond acceptor, a common interaction motif in enzyme active sites, while the aniline nitrogen acts as a hydrogen bond donor. The aromatic nature of both rings allows for π-π stacking and hydrophobic interactions. This combination of features makes the scaffold an excellent starting point for designing ligands that can effectively interact with the ATP-binding pockets of kinases and other enzyme active sites.[4]

Rationale for its Use in Medicinal Chemistry

The widespread use of this scaffold is attributable to several key factors:

-

Synthetic Accessibility : The core structure can be readily synthesized through straightforward and scalable chemical reactions, such as reductive amination or the Zincke reaction, allowing for the rapid generation of diverse chemical libraries.[5]

-

Structural Rigidity and Flexibility : The methylene linker provides a degree of rotational freedom, allowing the pyridine and aniline moieties to adopt optimal conformations for binding, while the rings themselves provide a rigid framework for presenting substituents.

-

Tunable Physicochemical Properties : Substitutions on either the pyridine or aniline ring can be used to modulate critical drug-like properties, including solubility, lipophilicity, and metabolic stability, allowing for extensive optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[6][7]

-

Proven Bioactivity : Pyridine and aniline derivatives are components of numerous FDA-approved drugs and have a long history of biological activity, making them attractive building blocks for new therapeutic agents.[8][9][10]

General Synthetic Strategies

The most common method for synthesizing the N-(3-pyridinylmethyl)aniline scaffold is reductive amination. This two-step, one-pot reaction involves the condensation of 3-pyridinecarboxaldehyde with a substituted aniline to form a Schiff base (imine), which is then reduced in situ to the corresponding secondary amine.

-

Reaction Setup : To a solution of the desired substituted aniline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add 3-pyridinecarboxaldehyde (1.1 equivalents).

-

Imine Formation : Stir the mixture for 1-2 hours. The reaction can be accelerated by the addition of a mild acid catalyst like acetic acid.

-

Reduction : Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring : Allow the reaction to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(3-pyridinylmethyl)aniline derivative.

Chapter 2: Targeting Protein Kinases: The Dominant Application

Substituted anilines are a cornerstone pharmacophore in the design of kinase inhibitors, which are critical for cancer therapy.[4] These inhibitors typically function by competing with ATP for binding in the kinase catalytic site, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[4] The N-(3-pyridinylmethyl)aniline scaffold is particularly effective in this role.

Case Study: VEGFR-2 (KDR) Inhibitors for Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels.[3] Dysregulation of this pathway is a hallmark of cancer, making VEGFR-2 a prime target for anticancer drug development.[3]

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival. N-(pyridin-4-ylmethyl)aniline derivatives have been designed as potent KDR inhibitors that block this process.[3]

De novo design studies have successfully used computational methods to identify potent N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors.[3] A typical workflow involves building 3D-QSAR models from known inhibitors, followed by molecular fragment replacement and virtual screening of the resulting library via docking simulations.[3] Hits are then further evaluated for predicted ADMET properties.[3] This approach led to the identification of 44 potential KDR inhibitors based on the N-(pyridin-4-ylmethyl)aniline scaffold.[3]

Other Notable Kinase Targets

The versatility of the aniline-based scaffold has led to its application against a wide range of other kinases implicated in cancer and other diseases.

| Target Kinase | Therapeutic Area | Lead Compound Example | Key Findings | Reference |

| Src Kinase | Oncology | 4-anilino-7-pyridyl-3-quinolinecarbonitriles | A systematic SAR study established requirements for optimal activity, leading to a lead compound with in vivo anti-tumor activity. | [11] |

| CDK2/cyclin E | Oncology | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline | Compound 5a showed potent CDK2 inhibition (IC₅₀ = 0.98 µM) and antiproliferative activity against MCF-7 and B16-F10 cell lines. | [12] |

| Multi-Kinase | Oncology (NSCLC) | Pyridin-3-amine derivatives | Compound 3m showed potent, nanomolar inhibition against FGFR1/2/3, RET, EGFR, DDR2, and ALK, with significant in vivo tumor growth inhibition. | [13] |

Chapter 3: Expanding Therapeutic Horizons: Beyond Kinase Inhibition

While kinase inhibition remains the primary application, the unique chemical properties of N-(pyridinylmethyl)aniline derivatives have enabled their exploration as agents against other classes of biological targets.

Anti-infective Properties: Targeting Mycobacterial ATP Synthase

Tuberculosis, caused by Mycobacterium tuberculosis (M.tb), remains a global health crisis. Pyrazolo[1,5-a]pyrimidines bearing a N-(pyridin-2-ylmethyl)amine moiety have been identified as potent inhibitors of mycobacterial ATP synthase.[1] This enzyme is crucial for energy production in the bacterium.

Extensive SAR studies on approximately 70 novel analogues revealed that potent activity was associated with:

-

A 3-(4-fluoro)phenyl group on the pyrazolopyrimidine core.[1]

-

A variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents.[1]

-

The presence of the 7-(2-pyridylmethylamine) side chain.[1]

Several of these compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability, and good microsomal stability, highlighting their therapeutic potential.[1]

-

Strain and Culture : Use M. tuberculosis H37Rv strain. Grow the culture in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Compound Preparation : Dissolve test compounds in dimethyl sulfoxide (DMSO) to create stock solutions. Prepare serial dilutions in culture medium.

-

Assay Plate Setup : In a 96-well microplate, add 100 µL of bacterial suspension (adjusted to a specific optical density) to wells containing 100 µL of the serially diluted compounds. Include a positive control (e.g., rifampicin) and a negative control (DMSO vehicle).

-

Incubation : Seal the plates and incubate at 37 °C for 7 days.

-

Readout : After incubation, add a viability indicator such as Resazurin. Incubate for another 24 hours. Measure fluorescence or absorbance to determine cell viability.

-

Data Analysis : Calculate the minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.

Chapter 4: Optimizing for the Clinic: Pharmacokinetics and Drug-like Properties

A compound's biological potency is only one aspect of its potential as a drug. A suitable pharmacokinetic (PK) and safety profile is equally critical. Research into N-(3-pyridinylmethyl)aniline derivatives often includes early-stage ADMET assessment.

Strategies for Improving PK Properties: The Role of Bioisosterism

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties while retaining its desired biological activity.[14][15] This involves substituting a functional group with another that has similar physical or chemical properties.[15] For the N-(3-pyridinylmethyl)aniline scaffold, both the aniline and pyridine rings can be subjects of bioisosteric replacement to mitigate issues like metabolic instability or toxicity.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. De novo design of N-(pyridin-4-ylmethyl)aniline derivatives as KDR inhibitors: 3D-QSAR, molecular fragment replacement, protein-ligand interaction fingerprint, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. WO2011012269A2 - Method and substances for preparation of n-substituted pyridinium compounds - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

- 9. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem-space.com [chem-space.com]

- 15. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

4-bromo-2-chloro-N-(3-picolyl)aniline solubility and pKa data

An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromo-2-chloro-N-(3-picolyl)aniline: Solubility and pKa Analysis

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is paramount for predicting its behavior in biological systems. This guide provides a detailed exploration of the solubility and pKa of 4-bromo-2-chloro-N-(3-picolyl)aniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present available data but also to provide the theoretical underpinnings and practical methodologies for determining these critical parameters.

Introduction: The Significance of Solubility and pKa

The journey of a drug candidate from the laboratory to clinical application is profoundly influenced by its physicochemical properties. Among these, aqueous solubility and the acid dissociation constant (pKa) are fundamental. Solubility dictates the bioavailability of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. A compound that is poorly soluble may not achieve the necessary concentration in the bloodstream to be effective, regardless of its potency at the target.

The pKa value, the pH at which a compound is 50% ionized, is equally critical.[1] It governs the extent of a molecule's ionization in different physiological compartments, which in turn affects its ability to cross cell membranes, bind to its target, and its overall solubility. For a molecule like 4-bromo-2-chloro-N-(3-picolyl)aniline, which possesses basic nitrogen atoms, the pKa will determine its charge state at physiological pH.

Physicochemical Properties of 4-bromo-2-chloro-N-(3-picolyl)aniline

Predicted Physicochemical Data

| Property | Predicted Value/Range | Rationale |

| pKa | 1.5 - 2.5 | The electron-withdrawing effects of the bromo and chloro substituents on the aniline ring are expected to significantly decrease the basicity of the anilino nitrogen. A predicted pKa for the parent 4-bromo-2-chloroaniline is approximately 1.95.[2] The picolyl group's nitrogen will have its own pKa, likely in the range of 5-6, similar to pyridine. |

| Aqueous Solubility | Low | Halogenated anilines generally exhibit low water solubility.[4] The introduction of the relatively nonpolar picolyl group is unlikely to substantially increase aqueous solubility. |

| LogP | High | The presence of two halogens and an additional aromatic ring suggests a high octanol-water partition coefficient (LogP), indicating a lipophilic character. |

Theoretical and Computational Approaches to pKa and Solubility Prediction

In the absence of experimental data, computational methods provide a valuable starting point for estimating these key parameters.

pKa Prediction

The pKa of substituted anilines is influenced by the electronic effects of the substituents on the aromatic ring.[5] Electron-withdrawing groups, such as halogens, decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid.

Quantum chemical calculations, such as those employing density functional theory (DFT), can provide accurate pKa predictions.[6][7][8] These methods calculate the free energy change of the deprotonation reaction in a solvent continuum model.

Solubility Prediction

Quantitative Structure-Property Relationship (QSPR) models are commonly used to predict solubility. These models correlate a compound's structural features with its experimentally determined solubility. While a specific QSPR model for this compound may not exist, general-purpose models can provide a useful estimate.

Experimental Determination of pKa

The following section details a robust protocol for the experimental determination of the pKa of 4-bromo-2-chloro-N-(3-picolyl)aniline.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Protocol:

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 10-20 mg of 4-bromo-2-chloro-N-(3-picolyl)aniline.

-

Due to its predicted low aqueous solubility, dissolve the compound in a co-solvent system, such as a methanol-water or DMSO-water mixture. The proportion of the organic solvent should be minimized while ensuring complete dissolution.

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Record the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted, where the peak corresponds to the equivalence point.

-

Diagram of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Experimental Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining aqueous solubility.

Shake-Flask Method (As per OECD Guideline 105)

This method involves equilibrating an excess of the solid compound with water at a constant temperature and then measuring the concentration of the dissolved compound.

Protocol:

-

Equilibration:

-

Add an excess amount of solid 4-bromo-2-chloro-N-(3-picolyl)aniline to a flask containing purified water.

-

Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the saturated aqueous phase from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Concentration Measurement:

-

Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Diagram of the Shake-Flask Solubility Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

The solubility and pKa of 4-bromo-2-chloro-N-(3-picolyl)aniline are critical parameters that will dictate its behavior in both chemical and biological systems. While experimental data is not currently available, this guide has provided a framework for its prediction and experimental determination. The provided protocols for potentiometric titration and the shake-flask method represent robust and reliable approaches for obtaining accurate data. For researchers in drug development and materials science, the rigorous characterization of these fundamental properties is an indispensable step in the advancement of new chemical entities.

References

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC. [Link]

-

Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - ResearchGate. [Link]

-

Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution | The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Predicting the pKa of Small Molecules - Matthias Rupp. [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline - AFIT. [Link]

-

4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem. [Link]

-

4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem. [Link]

-

4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram. [Link]

-

Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors | Crystal Growth & Design - ACS Publications. [Link]

-

Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. [Link]

Sources

- 1. mrupp.info [mrupp.info]

- 2. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 3. 4-溴-2-氯苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. afit.edu [afit.edu]

- 6. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Engineering Novel Halogenated Aniline Scaffolds for Next-Gen Kinase Inhibitors

Executive Summary

The aniline moiety remains a "privileged structure" in kinase inhibitor discovery, serving as a critical hinge-binding element in over 30% of FDA-approved small molecule kinase inhibitors. However, the traditional view of halogen substitution on these anilines—primarily as a means to fill hydrophobic pockets or block metabolic soft spots—has evolved.

This guide details the rational engineering of halogenated anilines , shifting focus toward halogen bonding (X-bond) for potency and fluorine-scan techniques for metabolic stability. We analyze emerging scaffolds (sulfoxide-anilines, thiadiazinones) and provide a self-validating workflow for their synthesis and evaluation.

Structural Biology & Rational Design

The Sigma-Hole and Halogen Bonding

Halogens (Cl, Br, I) are not merely hydrophobic spheres. They possess an anisotropic electron density distribution, creating a positive electrostatic potential region on the extension of the C-X bond, known as the

-

Mechanism: This positive region acts as a Lewis acid, forming highly directional non-covalent interactions (X-bonds) with Lewis bases in the kinase pocket (typically backbone carbonyl oxygens in the hinge region).

-

Strength: The interaction strength generally follows the trend I > Br > Cl > F, correlating with the polarizability and size of the

-hole. -

Geometric Constraint: Optimal X-bonding occurs at a C-X···O angle of

.

Case Study: Asciminib and Fluorine Directionality

While fluorine has a negligible

Visualization: Kinase-Aniline Interaction Map

The following diagram illustrates the multi-modal interactions of a theoretical halogenated aniline inhibitor within the ATP-binding pocket.

Figure 1: Interaction map highlighting the directional halogen bond (X-bond) between the aniline substituent and the kinase hinge region, distinct from classical H-bonding.

Emerging Scaffolds & Chemical Space

Recent literature (2023-2025) highlights a departure from simple 3-chloro-4-fluoroaniline motifs toward more complex architectures.

| Scaffold Class | Representative Structure | Mechanism/Advantage | Key Reference |

| Sulfoxide-Anilines | 2-(alkylthio)aniline oxides | ALK Inhibition: The sulfoxide acts as a chiral center and H-bond acceptor, improving solubility over the sulfide precursor. | RSC Adv., 2024 [1] |

| Thiadiazinones | 4H-1,2,6-thiadiazin-4-one linked aniline | Hinge Binder: The heterocycle acts as a novel hinge binder; the aniline serves as a spacer to orient the halogen into the back pocket. | Molecules, 2021 [2] |

| Fluorinated Aminobenzodioxoles | 2,2-difluorobenzo[d][1,3]dioxol-5-amine | Src/KDR Selectivity: The dioxole ring locks the conformation; fluorine substitution prevents metabolic ring opening. | J. Med. Chem. [3] |

Detailed Synthetic Protocol

Objective: Synthesis of a prototype kinase inhibitor via Buchwald-Hartwig Amination . Context: This reaction couples a halogenated aniline (nucleophile) with a heteroaryl chloride (electrophile, e.g., 4-chloropyrimidine), a ubiquitous step in kinase inhibitor synthesis.

Reagents & Equipment

-

Electrophile: 4-Chloro-2-(methylamino)pyrimidine (1.0 equiv)

-

Nucleophile: 3-Chloro-5-fluoroaniline (Novel Scaffold Fragment) (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR Pd₂(dba)₃ + BrettPhos.

-

Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-sensitive substrates).

-

Solvent: 1,4-Dioxane (anhydrous, degassed).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Methodology

-

Degassing: Charge a microwave vial or Schlenk flask with 1,4-dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling or dehalogenation.

-

Loading: Add the heteroaryl chloride (1.0 mmol), halogenated aniline (1.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Catalyst Addition: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and XPhos (47 mg, 0.10 mmol).

-

Note: Pre-complexing the catalyst (stirring Pd and ligand in a small volume of solvent for 5 mins) can reduce initiation time.

-

-

Reaction: Seal the vessel. Heat to 100°C for 4–12 hours.

-

Monitor: Use LC-MS. Look for the product mass [M+H]+. If the aniline remains unreacted, add more catalyst (2 mol%).

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Validation: Verify structure via ¹H-NMR (check for loss of Cl-pyrimidine signal and appearance of NH peak) and ¹⁹F-NMR (distinct shift for the aniline fluorine).

-

Biological Evaluation: ADP-Glo Kinase Assay[1]

Objective: Quantify the inhibitory potency (

Assay Principle

-

Kinase Reaction: ATP

ADP + Phospho-substrate. -

Depletion: Unused ATP is digested (background reduction).

-

Detection: ADP is converted back to ATP, which drives a Luciferase/Luciferin reaction.[1][2][3] Light output

Kinase Activity.

Protocol (384-well Plate Format)

Reagents:

-

Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

-

Ultrapure ATP (Promega).[4]

Workflow:

-

Compound Preparation: Prepare 3x serial dilutions of the halogenated aniline inhibitor in 100% DMSO. Dilute 1:25 into Kinase Buffer (4% DMSO final).

-

Enzyme Addition: Add 2

L of Kinase Enzyme (e.g., EGFR, ALK) to the wells. -

Inhibitor Addition: Add 1

L of the diluted compound. Incubate for 10 min at RT (allows for slow-binding or covalent interaction if applicable). -

Substrate Initiation: Add 2

L of ATP/Peptide Substrate mix.-

Final Vol: 5

L. -

Reaction: Incubate at RT for 60 min.

-

-

ADP-Glo Reaction (Stop & Deplete): Add 5

L of ADP-Glo Reagent .-

Incubate 40 min at RT. Crucial: This step removes unreacted ATP to lower background.[3]

-

-

Detection: Add 10

L of Kinase Detection Reagent .-

Incubate 30–60 min at RT.

-

-

Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision or GloMax). Integration time: 0.5–1.0 sec.

Visualization: Assay Logic Flow

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay, ensuring high signal-to-noise ratio by depleting unreacted ATP before detection.

References

-

The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. Source: RSC Advances, 2024.

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors. Source: Molecules, 2021.[6]

-

Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Source: Journal of Medicinal Chemistry.

-

ADP-Glo™ Kinase Assay Technical Manual. Source: Promega Corporation.[1][4]

-

Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Source: Processes (MDPI), 2022.

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 2. promega.com [promega.com]

- 3. promega.com [promega.com]

- 4. carnabio.com [carnabio.com]

- 5. content.protocols.io [content.protocols.io]

- 6. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyridinylmethyl Amine: Strategic Building Blocks for Drug Design

The following technical guide details the strategic application of 3-pyridinylmethyl amine (3-PMA) building blocks in medicinal chemistry.

Executive Summary

In the optimization of small molecule therapeutics, the 3-pyridinylmethyl amine (3-PMA) moiety serves as a high-value bioisostere for the benzylamine pharmacophore. Unlike its carbocyclic analog, the 3-PMA scaffold introduces a specific vector for hydrogen bonding, modulates basicity through the electron-withdrawing nature of the pyridine ring, and significantly lowers logP.

This guide provides a technical breakdown of the 3-PMA scaffold, focusing on its physicochemical advantages, synthetic accessibility, and application in mitigating metabolic liabilities during hit-to-lead optimization.

Physicochemical Profiling & Pharmacophore Analysis

The "Pyridine Effect" on Basicity and Lipophilicity

The substitution of a phenyl ring (benzylamine) with a pyridine ring (3-PMA) is not merely a steric replacement; it fundamentally alters the electronic landscape of the molecule.

-

pKa Modulation: The pyridine ring is electron-deficient compared to a benzene ring. Through the inductive withdrawal (-I effect), the pyridine ring lowers the pKa of the exocyclic amine.

-

Benzylamine pKa: ~9.5

-

3-Pyridinylmethyl amine pKa: ~8.3[1]

-

Implication: At physiological pH (7.4), a larger fraction of 3-PMA exists in the neutral form compared to benzylamine. This often translates to improved membrane permeability (passive diffusion) while retaining sufficient basicity for solubility in acidic media (lysosomes/stomach).

-

-

Solubility & LogP: The pyridine nitrogen possesses a lone pair capable of accepting hydrogen bonds from water, significantly reducing the lipophilicity (LogP) of the scaffold compared to the "greasy" phenyl ring.

Comparative Data: Benzylamine vs. 3-PMA

The following table summarizes the key property shifts observed when performing this bioisosteric switch.

| Property | Benzylamine (Reference) | 3-Pyridinylmethyl Amine (3-PMA) | Impact on Drug Design |

| pKa (Conjugate Acid) | 9.50 | 8.34 (Predicted) | Reduced basicity; improved permeability. |

| LogP (Lipophilicity) | 1.1 | 0.2 | Reduced metabolic overhead; improved solubility. |

| H-Bond Acceptors | 0 | 1 (Pyridine N) | Potential for new binding interactions (e.g., Hinge region). |

| Electronic Character | Electron-Rich (Aromatic) | Electron-Deficient (Heteroaromatic) | Altered metabolic oxidation potential. |

| Topological Polar Surface Area | 26 Ų | 39 Ų | Increased polarity without adding bulk. |

Structural Logic Visualization

The following diagram illustrates the decision matrix for selecting 3-PMA over other isomers (2- or 4-position).

Figure 1: Decision logic for selecting the 3-pyridinyl isomer during scaffold hopping. The 3-position offers the best balance of electronic modulation without the chelation risks associated with the 2-position.

Synthetic Accessibility & Functionalization

Reliable access to 3-PMA derivatives is critical for library generation. While the parent amine is commercially available, functionalized derivatives are often synthesized in situ.

Primary Synthetic Route: Reductive Amination

The most robust method for incorporating the 3-PMA moiety into a larger scaffold is via reductive amination of 3-pyridinecarboxaldehyde or the reductive alkylation of 3-picolylamine.

Protocol: Reductive Amination of 3-Pyridinecarboxaldehyde

Objective: Coupling a secondary amine core (Scaffold-NH) with 3-pyridinecarboxaldehyde to install the 3-PMA arm.

-

Reagents:

-

Amine substrate (1.0 equiv)

-

3-Pyridinecarboxaldehyde (1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic acid (catalytic, pH 5-6)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

-

Step-by-Step Methodology:

-

Step 1 (Imine Formation): Dissolve the amine substrate in DCE (0.1 M). Add 3-pyridinecarboxaldehyde and acetic acid. Stir at room temperature for 1-2 hours. Note: Monitoring imine formation by LCMS is recommended before reduction.

-

Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise to prevent localized exotherms.

-

Step 3 (Work-up): Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Step 4 (Purification): The basic pyridine nitrogen can cause tailing on silica. Use amine-functionalized silica or add 1% triethylamine/ammonia to the eluent.

-

Alternative Route: Nitrile Reduction

For primary amine generation:

-

Conditions: Hydrogenation (H₂, 50 psi) using Raney Nickel or Pd/C in methanolic ammonia.

-

Note: Ammonia is strictly required to suppress the formation of secondary amine dimers.

Metabolic Stability & Toxicology[5][6][7]

The N-Oxide Liability

While the pyridine ring resists oxidative metabolism better than electron-rich phenyl rings, it introduces a specific liability: N-oxidation .

-

Mechanism: CYP450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the pyridine nitrogen to the N-oxide.

-

Mitigation Strategy:

-

Check for N-oxide metabolites early in microsomal stability assays.

-

If N-oxidation is rapid, consider substituting the pyridine ring at the 2- or 6-position with a small group (e.g., -F, -CH3) to introduce steric hindrance near the nitrogen lone pair.

-

Benzylic Oxidation

The benzylic carbon (the -CH2- linker) is a potential site for metabolic oxidation.

-

Comparison: In benzylamines, this position is highly activated. In 3-PMA, the electron-withdrawing pyridine ring slightly deactivates this position, potentially improving half-life (

). -

Blocking: If benzylic oxidation remains an issue, replacing the -CH2- with a gem-dimethyl group (-C(CH3)2-) or a cyclopropyl spiro-fusion often resolves the issue while maintaining the vector.

Case Study: Fragment-Based Design

In the context of kinase inhibitors, the 3-pyridinyl motif is frequently employed to interact with the hinge region or solvent-exposed fronts.

-

Example: Imatinib and Nilotinib utilize pyridine rings to modulate solubility and binding affinity, although they are linked differently.

-

Direct Relevance: In the design of Factor D inhibitors (Complement pathway), benzylamine fragments are often swapped for 3-picolylamines to improve oral bioavailability by reducing the overall lipophilicity of the lead series.

Experimental Workflow Visualization

The following diagram outlines the standard workflow for validating a 3-PMA building block in a drug discovery campaign.

Figure 2: Iterative cycle for integrating 3-PMA building blocks. Special attention is paid to Metabolic Identification (MetID) in Step 5 to detect pyridine N-oxide formation.

References

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 1, 25-38. Link

-

ChemicalBook. (2023). "3-(Aminomethyl)pyridine Properties and pKa Data." ChemicalBook Database. Link

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257-10274. Link

-

Brugarolas, P., et al. (2023). "Metabolic Stability of [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites." Journal of Pharmacology and Experimental Therapeutics, 386(1), 93-101.[5] Link

Sources

- 1. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical stability of 4-bromo-2-chloro-N-substituted anilines

An In-Depth Technical Guide on the Chemical Stability of 4-Bromo-2-Chloro-N-Substituted Anilines

Executive Summary: The Halogenated Pharmacophore

In the landscape of modern medicinal chemistry, 4-bromo-2-chloroaniline (CAS 38762-41-3) is not merely a building block; it is a privileged scaffold that defines the physicochemical and metabolic profile of numerous kinase inhibitors, including the MEK inhibitor Selumetinib .[1][2]

The stability of this moiety is governed by a delicate electronic and steric interplay. The 2-chloro substituent acts as a metabolic "gatekeeper," blocking ortho-oxidation and forcing a non-planar conformation that enhances selectivity.[1][2][3] Conversely, the 4-bromo atom serves as a reactive handle for cross-coupling during synthesis but introduces a latent liability for photodehalogenation in the final drug product.[2]

This guide analyzes the stability matrix of N-substituted derivatives of this core, providing researchers with actionable protocols to mitigate degradation risks during drug development.

Structural Architecture & Electronic Stability

The stability of 4-bromo-2-chloro-N-substituted anilines is dictated by the competing effects of the halogen substituents on the nitrogen lone pair and the aromatic ring.[1]

The Ortho-Chloro Effect (Steric & Electronic)

-

Steric Shielding: The chlorine atom at the 2-position creates significant steric bulk (

).[2] In N-substituted derivatives (e.g., amides or ureas), this forces the N-substituent out of the plane of the phenyl ring. This "twist" reduces conjugation between the nitrogen lone pair and the aromatic -

Metabolic Blocking: The C-Cl bond (approx. 400 kJ/mol) is metabolically inert under standard physiological conditions.[2] By occupying the ortho-position, it prevents CYP450-mediated hydroxylation, a common clearance pathway for anilines.[1][2]

The Para-Bromo Liability (Photolytic)

-

Electronic Pull: The bromine at the 4-position exerts a weak inductive withdrawal (-I) but a stronger resonance donation (+M) compared to chlorine.[2] However, the C-Br bond is the weakest link in the scaffold (

), making it the primary site for radical-mediated degradation upon UV exposure.

Stability Profiles & Degradation Pathways

A. Hydrolytic Stability

The core aniline ring is immune to hydrolysis.[2][3] However, N-substituted derivatives (amides, carbamates, ureas) exhibit distinct hydrolytic profiles.[2][3]

-

Acidic Hydrolysis: The 2-chloro group retards acid-catalyzed hydrolysis of N-acyl derivatives via steric hindrance.[1][2][3] The rate of hydrolysis for N-(4-bromo-2-chlorophenyl)acetamide is significantly slower than its non-chlorinated analogue.[1][2]

-

Mechanism: The rate-limiting step is the nucleophilic attack of water on the carbonyl carbon.[2] The ortho-chloro substituent blocks the trajectory of the incoming nucleophile.

B. Oxidative & Metabolic Stability

This scaffold is designed to resist ring oxidation.[2][3][4]

-

Metabolic Shunting: With C2 and C4 blocked, oxidative metabolism is shunted to:

C. Photostability (The Critical Risk)

Upon exposure to UV light (specifically UVB/UVA), 4-bromoanilines undergo homolytic photodehalogenation .[2][3]

Mechanism:

-

Excitation: Absorption of a photon promotes the molecule to an excited singlet state (

).[2][3] -

Intersystem Crossing: Rapid crossing to the triplet state (

). -

Homolysis: The C-Br bond cleaves, generating a highly reactive aryl radical (

) and a bromine radical ( -

Propagation: The aryl radical abstracts a hydrogen atom from the solvent or N-substituent, leading to the de-brominated impurity (2-chloro-N-substituted aniline).[1][2][3]

Visualization of Degradation Pathways

The following diagram maps the divergent degradation pathways for an N-acetylated derivative, highlighting the competition between metabolic clearance and environmental degradation.

Figure 1: Divergent degradation pathways showing the high risk of photodehalogenation (red) vs. sterically hindered hydrolysis (green).

Case Study: Selumetinib (AZD6244)[2]

Selumetinib represents the archetypal application of this scaffold.[2][3]

-

Structure: 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide.[1][2][3]

-

Role of the Scaffold: The 4-bromo-2-chloroaniline moiety is the "tail" that binds into the allosteric hydrophobic pocket of MEK1/2.[1][2]

-

Stability Insight: During development, the de-brominated impurity was identified as a critical quality attribute (CQA). Stability studies revealed that while the drug is stable to hydrolysis (due to the steric bulk of the benzimidazole and the 2-Cl), it requires strict protection from light during manufacturing to prevent the formation of the des-bromo analogue, which has significantly altered potency and toxicity profiles.

Standardized Stress Testing Protocol

To validate the stability of new N-substituted derivatives, the following "Forced Degradation" protocol is recommended. This system is designed to be self-validating by including specific quenchers and controls.[1][2]

Table 1: Stress Conditions for 4-Bromo-2-chloro-N-substituted Anilines

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Acid Hydrolysis | 1N HCl, 60°C | 24–48 Hours | 5–20% | Tests lability of N-substituent. 2-Cl usually protects amides; expect slow degradation.[1][2][3] |

| Base Hydrolysis | 0.1N NaOH, Ambient | 24 Hours | 5–20% | Assess if electron-withdrawing halogens sensitize the ring to nucleophilic aromatic substitution ( |

| Oxidation | 3% | 4–24 Hours | 5–10% | Monitors N-oxidation (N-oxide formation) or liberation of free bromine ( |

| Photolysis | 1.2M Lux hours (ICH Q1B) | ~1 Week | >10% | Critical: Primary degradation mode. Expect de-bromination.[2] |

| Thermal | 60°C / 75% RH | 7 Days | <5% | Solid-state stability.[1][2][3] Usually high due to crystal packing (Intermolecular Br[2]···H-N bonds).[2][5][6][7] |

Experimental Workflow (Step-by-Step)

-

Sample Preparation: Dissolve the compound in Acetonitrile:Water (50:50). Note: Avoid Methanol in photostability studies as it acts as a hydrogen donor, artificially accelerating photodehalogenation.[2]

-

Stress Application: Apply conditions from Table 1.

-

Quenching:

-

Analysis (LC-MS):

References

-

ICH Harmonised Tripartite Guideline. (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2][3] Link

-

Wei, Z. B., et al. (2009).[2][5] 4-Bromo-2-chloroaniline.[1][2][3][8][9] Acta Crystallographica Section E, 66(1), o250.[2] Link

-

Lores, E. M., et al. (1978).[2][3] Determination of Halogenated Anilines by High-Pressure Liquid Chromatography. Journal of Chromatographic Science, 16(8), 358-362.[2][3] Link

-

Grabowski, S. J. (2013).[2][3] Hydrogen and halogen bonds are ruled by the same mechanisms.[2] Physical Chemistry Chemical Physics, 15, 7249-7259.[1][2] Link

-

BenchChem. (2025).[2][3][10] Electronic Effects of Fluorine and Bromine on the Aniline Ring.Link[2]

-

PubChem. (2025).[2][3] 4-Bromo-2-chloroaniline Compound Summary. National Library of Medicine.[2] Link[2]

Sources

- 1. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nedmdg.org [nedmdg.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 8. CAS 38762-41-3 4-Bromo-2-Chloroaniline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 9. 4-Bromo-2-chloroaniline 98 38762-41-3 [sigmaaldrich.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Role of 4-Bromo-2-Chloroaniline Derivatives in Modern Oncology: A Technical Guide for Drug Development

Introduction: The Strategic Importance of Halogenated Scaffolds in Anticancer Drug Design

In the landscape of medicinal chemistry, halogenated aromatic compounds serve as foundational scaffolds for the development of targeted therapeutics.[1][2][3] Their unique physicochemical properties—including altered lipophilicity, metabolic stability, and the ability to form specific halogen bonds—make them invaluable starting points for creating potent and selective drug candidates. Among these, the 4-bromo-2-chloroaniline moiety has emerged as a particularly promising structural motif in oncology. This guide provides an in-depth analysis of its derivatives, exploring the synthesis, mechanisms of action, and structure-activity relationships that underpin their growing significance in the fight against cancer. For researchers and drug development professionals, understanding the nuances of this scaffold is critical for innovating the next generation of precision medicines.

Section 1: Synthetic Pathways to 4-Bromo-2-Chloroaniline Derivatives

The utility of the 4-bromo-2-chloroaniline scaffold is intrinsically linked to the synthetic accessibility of its derivatives. The primary amino group serves as a versatile handle for a wide range of chemical modifications, most commonly through N-arylation, acylation, and urea formation, to generate libraries of compounds for screening.[4]

Core Synthesis of the Starting Material

The parent compound, 4-bromo-2-chloroaniline, is an important organic synthetic intermediate.[5] It can be synthesized from precursors like acetanilide or o-chloroaniline through controlled halogenation reactions.[6][7] A common laboratory-scale approach involves the electrophilic bromination of o-chloroaniline, where regioselectivity is directed by the existing chloro and amino groups.[5][6] Protecting the amine as an acetanilide is a crucial step to moderate its activating effect and prevent undesired side reactions, ensuring the desired 4-bromo product is formed.[7]

Workflow for Derivative Synthesis: N-Arylation Example

The creation of diverse derivatives is key to exploring the chemical space for anticancer activity. A representative workflow for synthesizing a library of N-aryl derivatives, such as 4-anilinoquinazolines which have shown antiproliferative properties, is outlined below.[4]

Sources

- 1. 4-Bromo-2-chloroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. 4-Bromo-2-chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

A Strategic Guide to the Identification and Synthesis of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline Analogs for Drug Discovery

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for exploring the chemical space around the novel scaffold, 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline. We will delve into a systematic, logic-driven approach for identifying and synthesizing analogs of this compound, moving beyond a simple procedural outline to explain the rationale behind each strategic decision. Our focus is on building a robust, self-validating methodology grounded in established chemical principles and supported by authoritative references.

Introduction: The Rationale for Exploring Substituted Anilino-Pyridine Scaffolds

The convergence of halogenated anilines and pyridine moieties within a single molecular architecture represents a well-established and highly successful strategy in modern medicinal chemistry. Halogen atoms, particularly bromine and chlorine, are instrumental in modulating a compound's lipophilicity, metabolic stability, and binding affinity through specific halogen bonding interactions. The aniline scaffold provides a versatile platform for substitution, allowing for fine-tuning of electronic and steric properties.

Simultaneously, the pyridine ring is a key pharmacophore found in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improve solubility, and provide a vector for interaction with biological targets. The combination of these two privileged fragments in 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline creates a scaffold with significant potential for engaging with a variety of biological targets, most notably protein kinases, where such structures are known to compete for the ATP-binding site.

This guide will therefore not only detail the synthesis of the parent compound but also provide a strategic workflow for designing and accessing a library of analogs for robust structure-activity relationship (SAR) studies.

Part 1: The Aniline Core - Synthesis and Properties of 4-bromo-2-chloroaniline

The foundation of our target molecule is the 4-bromo-2-chloroaniline core. A thorough understanding of its synthesis and properties is critical for any subsequent analog development. The CAS Number for this key intermediate is 38762-41-3 .[1][2][3][4]

Physicochemical Data Summary

| Property | Value | Reference |

| CAS Number | 38762-41-3 | [1][2] |

| Molecular Formula | C6H5BrClN | [1][2][3] |

| Molecular Weight | 206.47 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 70-72 °C | [1][5] |

| SMILES | Nc1ccc(Br)cc1Cl | [5] |

| InChI Key | INMZDDDQLHKGPF-UHFFFAOYSA-N | [5] |

Expert Insight: The Causality of the Synthetic Route

The synthesis of 4-bromo-2-chloroaniline typically starts from aniline. A multi-step process is required to ensure the correct regiochemistry of the halogen substituents. Direct halogenation of aniline is notoriously difficult to control and often leads to a mixture of products and over-halogenation. Therefore, a protecting group strategy is employed.[6][7]

The amine group of aniline is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. To moderate its reactivity and introduce steric hindrance that favors para-substitution, the amine is first acetylated to form acetanilide. This is a crucial step for controlling the subsequent bromination.

Protocol 1: Multi-Step Synthesis of 4-bromo-2-chloroaniline

This protocol is a well-documented, multi-step synthesis starting from aniline.[6][7]

Step 1: Acetylation of Aniline to Acetanilide

-

Combine 1.2 mL of aniline with 33 mL of 0.4N hydrochloric acid in a suitable flask.

-

Prepare a solution of 1.5 mL of acetic anhydride.

-

While stirring the aniline solution, add the acetic anhydride.

-

Induce crystallization, if necessary, by scratching the inside of the flask.

-

Collect the crude acetanilide product by vacuum filtration and wash with cold water.

-

Recrystallize the product from a minimal amount of hot water to obtain pure acetanilide.

Step 2: Electrophilic Bromination of Acetanilide

-

Dissolve the synthesized acetanilide in glacial acetic acid.

-

Slowly add a stoichiometric amount of bromine (Br2) in acetic acid to the solution at room temperature. The acetyl group directs the bromination to the para position.

-

Stir the reaction mixture until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the 4-bromoacetanilide by vacuum filtration and wash with cold water.

Step 3: Electrophilic Chlorination of 4-bromoacetanilide

-

Suspend the 4-bromoacetanilide in a suitable solvent system, such as acetic acid.

-

Bubble chlorine gas through the solution or use a source of electrophilic chlorine, such as N-chlorosuccinimide (NCS), in the presence of an acid catalyst. The ortho-para directing acetylamino group and the para-bromo substituent will direct the chlorine to the 2-position.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, precipitate the product by adding the reaction mixture to ice water.

-

Collect the 4-bromo-2-chloroacetanilide by vacuum filtration.

Step 4: Hydrolysis of 4-bromo-2-chloroacetanilide

-

Reflux the 4-bromo-2-chloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

The acid catalyzes the hydrolysis of the amide bond, removing the acetyl protecting group.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., NaOH solution) to deprotonate the ammonium salt and precipitate the free amine.

-

Collect the final product, 4-bromo-2-chloroaniline, by vacuum filtration, wash with water, and dry.[6]

Visualization: Synthesis Workflow

Caption: Multi-step synthesis of the 4-bromo-2-chloroaniline core.

Part 2: Assembly of the Target Scaffold

With the aniline core in hand, the next phase is the attachment of the 3-pyridinylmethyl moiety. The most direct and common method for this transformation is nucleophilic substitution or reductive amination.

Expert Insight: Choosing the Right Coupling Strategy

The nitrogen of our aniline core is nucleophilic and can be alkylated by a suitable electrophile. The two primary strategies are:

-

Nucleophilic Substitution: This involves reacting 4-bromo-2-chloroaniline with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) is typically required to scavenge the H-X byproduct. This is often a clean and efficient method.

-

Reductive Amination: This two-step, one-pot process involves first forming a Schiff base (imine) between the aniline and 3-pyridinecarboxaldehyde. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to form the desired secondary amine. This method is advantageous as it avoids the need to synthesize potentially unstable halo-methyl-pyridines.

We will detail the reductive amination protocol due to its operational simplicity and the high commercial availability of the aldehyde starting material.

Protocol 2: Synthesis of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline

Step 1: Imine Formation and In Situ Reduction

-

In a round-bottom flask, dissolve 1.0 equivalent of 4-bromo-2-chloroaniline and 1.1 equivalents of 3-pyridinecarboxaldehyde in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add a catalytic amount of acetic acid to promote imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the target compound.

Visualization: Reductive Amination Workflow

Caption: Reductive amination for scaffold assembly.

Part 3: A Systematic Approach to Analog Identification via CAS Search

The true power of a chemical scaffold lies in its potential for analog generation. A systematic search of chemical databases, such as the CAS Registry, is the most effective way to identify known analogs or to design novel ones. The primary tool for this is substructure searching .

Expert Insight: The Logic of Substructure Searching

A substructure search allows you to define a core molecular fragment and then search for all compounds in the database that contain this fragment, regardless of what other atoms or groups are attached. This is fundamentally different from a text-based search (e.g., by name or CAS number) and is the cornerstone of chemical informatics for lead discovery.

The key to a successful substructure search is to define the non-variable parts of your structure (the "scaffold") and to specify which positions you want to allow substitutions on.

Workflow: Analog Identification Strategy

This workflow can be applied to graphical search interfaces like SciFinder-n, Reaxys, or PubChem Sketcher.

1. Define the Core Substructure:

-

Draw the complete structure of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline.

-

This will be your starting point for a series of focused searches.

2. Broad Search - The Anilino-pyridinylmethyl Core:

-

Objective: Identify all compounds containing the core skeleton, irrespective of the aniline ring substituents.

-

Action: In the structure editor, replace the Br and Cl atoms on the aniline ring with a variable atom placeholder (often 'X' for any halogen, or '*' for any atom/group). This will retrieve analogs with different substitution patterns on the aniline ring.

3. Focused Search - Analogs of the Pyridine Moiety:

-

Objective: Explore variations in the pyridine part of the molecule.

-

Action 1 (Isomers): Keep the 4-bromo-2-chloroaniline portion fixed and redraw the molecule with the methylene bridge attached to the 2-position or 4-position of the pyridine ring.

-

Action 2 (Substituents): Keep the core scaffold and add variable placeholders to the open positions on the pyridine ring to find substituted pyridine analogs.

4. Focused Search - Linker Modification:

-

Objective: Investigate the impact of the methylene (-CH2-) linker.

-

Action: Modify the drawn structure. For example, change the linker to an ethyl group (-CH2CH2-) or an amide carbonyl (-C(O)-) to find compounds with different connectivity between the two core rings.

Data Presentation: Representative Analog Classes and Starting Materials

The following table outlines key analog classes that can be designed and synthesized based on the principles described. The CAS numbers for potential starting materials are provided to facilitate procurement and experimental planning.

| Analog Class | General Structure | Rationale for Synthesis | Key Starting Material(s) | CAS Number(s) |

| Aniline Ring Analogs | Halogen, Alkyl, or Alkoxy groups at R1, R2 | To probe electronic and steric effects in the aniline binding pocket. Modulates lipophilicity. | 2,4-Dichloroaniline 4-Bromo-2-fluoroaniline 2-Chloro-4-methylaniline | 95-74-9 348-64-1 615-66-7 |

| Pyridine Isomer Analogs | Attachment at 2- or 4-position of pyridine | To explore different vector orientations of the pyridine nitrogen for H-bonding. | 2-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde | 1121-60-4 872-85-5 |

| Substituted Pyridine Analogs | R3 = Halogen, Methyl, Methoxy, etc. | To introduce additional interactions, block metabolic sites, or fine-tune pKa. | 6-Chloro-3-pyridinecarboxaldehyde | 38940-20-4 |

| Linker Homologation Analogs | n = 2, 3 | To alter the distance and flexibility between the aniline and pyridine rings. | 3-(2-Aminoethyl)pyridine | 2741-63-1 |

Visualization: Logical Flow of Analog Design

Caption: A systematic workflow for designing and searching for analogs.

Conclusion

This guide has outlined a comprehensive, science-driven methodology for the exploration of 4-bromo-2-chloro-N-(3-pyridinylmethyl)aniline and its analogs. By understanding the synthesis of the core components, employing rational coupling strategies, and leveraging systematic substructure searching, researchers can efficiently navigate the chemical space around this promising scaffold. The protocols and search strategies provided herein are designed to be self-validating, grounded in established chemical principles, and readily adaptable for the discovery of novel compounds with therapeutic potential. The ultimate goal is the generation of a rich dataset to drive insightful structure-activity relationship studies and accelerate the drug discovery process.

References

-

Pharmaffiliates. 4-Bromo-2-chloroaniline. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. CAS 38762-41-3 4-Bromo-2-Chloroaniline Impurity. Retrieved from [Link]

-

PrepMate. What is the mechanism for the synthesis of 4-bromo-2-chloro aniline from its precursor? Retrieved from [Link]

-

Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Crystallographic Communications, E66, o250. Retrieved from [Link]

-

ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

-

Cram. 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]

-

PubChem. 4-Bromo-2-chloroaniline. Retrieved from [Link]

Sources

- 1. 4-Bromo-2-chloroaniline | 38762-41-3 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 38762-41-3 4-Bromo-2-Chloroaniline Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 4. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ブロモ-2-クロロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromo-2-Chloroaniline Synthesis Report - 760 Words | Cram [cram.com]

Methodological & Application

Protocol for the Reductive Amination of 4-Bromo-2-chloroaniline with 3-Pyridinecarboxaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized secondary anilines for pharmaceutical intermediates.

Introduction & Mechanistic Rationale

The reductive amination of aldehydes with anilines is a cornerstone reaction in medicinal chemistry for the construction of C–N bonds. However, coupling an electron-deficient, sterically hindered aniline like 4-bromo-2-chloroaniline with an electrophilic heterocyclic aldehyde like 3-pyridinecarboxaldehyde presents specific kinetic and chemoselective challenges.

As a Senior Application Scientist, I have designed this protocol to address the inherent unreactivity of the substrates. The lone pair on the nitrogen of 4-bromo-2-chloroaniline is heavily delocalized into the aromatic ring—a pull exacerbated by the strong electron-withdrawing inductive effects of the bromine and chlorine atoms. Furthermore, the ortho-chloro substituent introduces significant steric hindrance, impeding the trajectory of nucleophilic attack on the carbonyl carbon.

To overcome these barriers, this protocol employs a highly controlled, acid-catalyzed reductive amination using [1].

Causality Behind Experimental Choices:

-

Acid Catalysis (Glacial Acetic Acid): Because the aniline is a weak nucleophile, the addition of 1.0 equivalent of acetic acid is mandatory. It protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the formation of the intermediate iminium ion.

-

Reducing Agent (STAB vs. NaCNBH₃): STAB (NaBH(OAc)₃) features electron-withdrawing acetoxy groups that stabilize the boron-hydrogen bond, making it a milder reducing agent than NaBH₄[1]. Crucially, STAB reduces iminium ions at a significantly faster rate than it reduces aldehydes[2]. This chemoselectivity prevents the premature reduction of 3-pyridinecarboxaldehyde into 3-pyridinemethanol, a common side reaction when using stronger hydrides. Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas associated with Sodium Cyanoborohydride[3].

-

Solvent Selection (DCE): 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) or Tetrahydrofuran (THF) because it provides optimal solubility for STAB and maximizes the reaction kinetics for sterically hindered substrates[4].

Mechanistic sequence of the acid-catalyzed reductive amination pathway.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometric ratios designed for a standard 10 mmol scale reaction. A slight excess of the aldehyde (1.05 eq) ensures complete consumption of the valuable aniline, while 1.5 equivalents of STAB guarantee complete reduction of the transient iminium ion.

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| 4-Bromo-2-chloroaniline | Nucleophile | 206.47 | 1.00 | 2.06 g |

| 3-Pyridinecarboxaldehyde | Electrophile | 107.11 | 1.05 | 1.12 g (0.99 mL) |

| Sodium Triacetoxyborohydride | Reducing Agent | 211.94 | 1.50 | 3.18 g |

| Glacial Acetic Acid | Acid Catalyst | 60.05 | 1.00 | 0.60 g (0.57 mL) |

| 1,2-Dichloroethane (DCE) | Solvent | 98.96 | - | 50.0 mL (0.2 M) |

Experimental Workflow

Step-by-step experimental workflow for the STAB-mediated reductive amination.

Step-by-Step Protocol

Phase 1: Reaction Setup and Imine Pre-formation

-

Preparation: Oven-dry a 100 mL round-bottom flask containing a magnetic stir bar. Purge the flask with dry Nitrogen gas to maintain an inert atmosphere.

-

Dissolution: Add 4-bromo-2-chloroaniline (2.06 g, 10.0 mmol) and 3-pyridinecarboxaldehyde (1.12 g, 10.5 mmol) to the flask. Inject anhydrous 1,2-Dichloroethane (DCE, 50 mL) and stir until a homogenous solution is achieved.

-

Acid Catalysis: Syringe in glacial acetic acid (0.57 mL, 10.0 mmol) dropwise.

-

Maturation: Allow the reaction mixture to stir at room temperature (25°C) for 1 to 2 hours.

-

Scientific Insight: Because the aniline is sterically hindered and weakly nucleophilic, this pre-formation window is critical. It allows the equilibrium to shift toward the hemiaminal and subsequent iminium ion before the introduction of the reducing agent, strictly preventing the direct reduction of the unreacted aldehyde[4].

-

Phase 2: Reduction

-

Hydride Addition: Briefly cool the flask in a room-temperature water bath (to absorb any mild exotherm). Open the nitrogen line briefly and add Sodium Triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) in three equal portions over 10 minutes.

-

Scientific Insight: Portionwise addition prevents a sudden spike in temperature and localized high concentrations of hydride, which could lead to off-target reduction pathways.

-

-

Reaction Monitoring: Stir the resulting cloudy suspension at room temperature for 4 to 12 hours. Monitor the reaction progress via TLC (eluent: 30% Ethyl Acetate in Hexanes, UV visualization) or LC-MS until the starting aniline is completely consumed.

Phase 3: Quench and Workup

-

Neutralization: Once the reaction is deemed complete, carefully quench the mixture by adding saturated aqueous Sodium Bicarbonate (NaHCO₃, 30 mL). Stir vigorously for 15–30 minutes until all gas evolution (CO₂) ceases.

-

Scientific Insight: The basic quench neutralizes the acetic acid and hydrolyzes the boron complexes, effectively liberating the free secondary amine product into the organic phase.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 × 20 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

Isolation: Pool the fractions containing the pure product (identified by TLC) and concentrate in vacuo to afford N-(3-pyridinylmethyl)-4-bromo-2-chloroaniline as a solid or viscous oil.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

-

Organic Chemistry Portal. Sodium Triacetoxyborohydride.[Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works.[Link]

Sources